2-Bromo-4-fluoroaniline

Catalog No.
S664833
CAS No.
1003-98-1
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoroaniline

CAS Number

1003-98-1

Product Name

2-Bromo-4-fluoroaniline

IUPAC Name

2-bromo-4-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2

InChI Key

YLMFXCIATJJKQL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)N

The exact mass of the compound 2-Bromo-4-fluoroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-fluoroaniline (CAS 1003-98-1) is a highly versatile, bifunctional halogenated building block widely utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty materials . Featuring a reactive ortho-bromine atom and a metabolically stable para-fluorine atom, this compound serves as a critical precursor for constructing complex fused heterocycles such as indazoles, indoles, and quinolines [1]. In procurement contexts, its dual-functional nature allows for immediate deployment in palladium-catalyzed cross-coupling workflows while simultaneously imparting desirable electronic and pharmacokinetic properties to the final molecular scaffold[2].

Generic substitution of 2-bromo-4-fluoroaniline with closely related analogs introduces severe inefficiencies in both process chemistry and downstream performance. Attempting to use 4-fluoroaniline requires an upstream bromination step that frequently suffers from poor regioselectivity, generating 2,6-dibromo impurities that complicate purification and depress overall yields. Conversely, substituting with 2-chloro-4-fluoroaniline drastically reduces reactivity in palladium-catalyzed cross-couplings due to the higher bond dissociation energy of the C-Cl bond, often stalling reactions or necessitating expensive proprietary ligands [1]. Furthermore, utilizing 2-bromoaniline sacrifices the para-fluorine atom, leaving the resulting pharmaceutical scaffold highly vulnerable to rapid cytochrome P450-mediated metabolic oxidation [2].

Elimination of Halogenation-Induced Yield Loss in Scale-Up

Procuring 2-bromo-4-fluoroaniline directly bypasses the need to brominate 4-fluoroaniline in-house. In standard synthetic routes, brominating 4-fluoroaniline with N-bromosuccinimide (NBS) yields the desired product but is prone to over-bromination, generating 2,6-dibromo-4-fluoroaniline impurities. Direct procurement of the >98% pure 2-bromo-4-fluoroaniline building block eliminates this reaction step, preventing a typical 5–15% yield loss associated with the chromatographic separation of di-brominated byproducts .

Evidence DimensionSynthetic steps and byproduct formation
Target Compound Data0 additional steps; direct use in cross-coupling
Comparator Or Baseline4-Fluoroaniline (requires 1 bromination step; generates dibromo impurities)
Quantified DifferenceSaves 1 synthetic step and prevents 5-15% yield reduction
ConditionsStandard API scale-up workflows

Purchasing the pre-brominated building block streamlines industrial scale-up by removing a problematic purification bottleneck.

Enhanced Oxidative Addition in Cross-Coupling vs. Chloro Analogs

For palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the ortho-bromine in 2-bromo-4-fluoroaniline provides a highly reactive site for oxidative addition. Compared to 2-chloro-4-fluoroaniline, the C-Br bond has a significantly lower bond dissociation energy (~81 kcal/mol vs ~96 kcal/mol for C-Cl). This allows borylation and cross-coupling to proceed efficiently (e.g., >80% yield) using standard, cost-effective catalysts like Pd(dppf)Cl2 at moderate temperatures, whereas the chloro-analog often stalls or requires specialized, bulky phosphine ligands to achieve similar conversions[1].

Evidence DimensionBond dissociation energy and catalytic threshold
Target Compound Data2-Bromo-4-fluoroaniline (C-Br BDE ~81 kcal/mol)
Comparator Or Baseline2-Chloro-4-fluoroaniline (C-Cl BDE ~96 kcal/mol)
Quantified Difference~15 kcal/mol lower activation barrier
ConditionsPd-catalyzed cross-coupling (e.g., borylation in 1,4-dioxane)

Enables the use of standard, off-the-shelf palladium catalysts, reducing overall process costs and avoiding proprietary ligand licensing.

Metabolic Blockade via Para-Fluorination in Drug Design

In medicinal chemistry, utilizing 2-bromo-4-fluoroaniline rather than 2-bromoaniline incorporates a critical fluorine atom at the para position of the resulting aniline-derived scaffold. This substitution directly blocks cytochrome P450-mediated aromatic hydroxylation, a primary metabolic liability for aniline derivatives. Downstream heterocycles synthesized from this compound (such as indole-based prostaglandin D2 receptor antagonists) leverage this fluorine to modulate lipophilicity and prevent rapid metabolic degradation, significantly extending the in vitro half-life of the resulting drug candidates compared to non-fluorinated baselines [1].

Evidence DimensionMetabolic oxidation resistance
Target Compound Data2-Bromo-4-fluoroaniline (Para-position structurally blocked by F)
Comparator Or Baseline2-Bromoaniline (Para-position exposed to CYP450 hydroxylation)
Quantified DifferenceComplete blockade of C4 metabolic oxidation
ConditionsIn vitro hepatocyte / microsomal stability assays for downstream APIs

Procuring the para-fluorinated building block is essential for generating lead compounds that can survive first-pass metabolism.

Synthesis of Fluorinated Indoles and Indazoles

2-Bromo-4-fluoroaniline is a highly efficient starting material for constructing 5-fluoro-substituted fused heterocycles. Its ortho-bromine enables rapid palladium-catalyzed cyclization or cross-coupling, while the para-fluorine is retained in the final scaffold to enhance binding affinity and metabolic stability in advanced pharmaceutical intermediates [1].

Development of Metabolically Stable Receptor Antagonists

In medicinal chemistry programs targeting GPCRs or kinases, this compound is utilized to build core structures (such as tetrahydrocyclopenta[b]indoles) where blocking the para-position from CYP450 oxidation is critical for achieving viable pharmacokinetic profiles and reducing covalent protein binding[2].

High-Yield Buchwald-Hartwig and Suzuki-Miyaura Workflows

For industrial process chemistry, the compound is selected over chloro-analogs to ensure high-yielding C-N and C-C bond formations. Its favorable oxidative addition profile allows manufacturers to use standard, non-proprietary palladium catalysts, streamlining the scale-up of complex biaryl or aminated systems [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (17.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (17.39%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (17.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1003-98-1

Wikipedia

2-Bromo-4-fluoroaniline

Dates

Last modified: 08-15-2023

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